Propan-2-yl 2-propan-2-yloxybenzoate
Overview
Description
Propan-2-yl 2-propan-2-yloxybenzoate, also known as isopropyl salicylate, is an ester compound formed from the reaction of salicylic acid and isopropanol. It is characterized by its pleasant odor and is commonly used in the fragrance industry. The compound has the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-propan-2-yloxybenzoate can be synthesized through esterification. The typical synthetic route involves the reaction of salicylic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction equation is as follows:
C7H6O3+C3H8O→C10H12O3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-propan-2-yloxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to salicylic acid and isopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Salicylic acid and isopropanol.
Reduction: 2-propan-2-yloxybenzoic alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-propan-2-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential anti-inflammatory and analgesic properties due to its structural similarity to salicylic acid.
Medicine: Investigated for its potential use in topical formulations for pain relief and skin conditions.
Mechanism of Action
The mechanism of action of propan-2-yl 2-propan-2-yloxybenzoate is primarily related to its hydrolysis to salicylic acid, which is known for its anti-inflammatory and analgesic properties. Salicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The ester itself may also interact with cellular membranes, enhancing its absorption and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics and as a flavoring agent.
Ethyl salicylate: Similar in structure and used in fragrances and flavorings.
Benzyl salicylate: Used in perfumes and as a UV light absorber in sunscreen formulations.
Uniqueness
Propan-2-yl 2-propan-2-yloxybenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its isopropyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and non-aqueous environments .
Properties
IUPAC Name |
propan-2-yl 2-propan-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-8-6-5-7-11(12)13(14)16-10(3)4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWXYXSBPLFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284172 | |
Record name | propan-2-yl 2-propan-2-yloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-67-3 | |
Record name | NSC36065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propan-2-yl 2-propan-2-yloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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